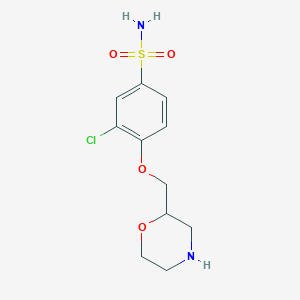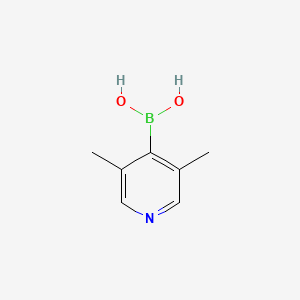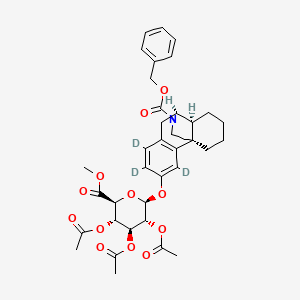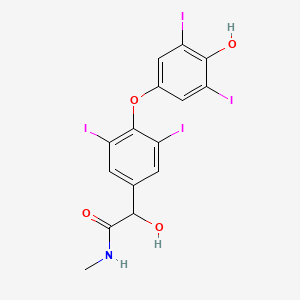
alpha-Hydroxy-4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methyl-benzeneacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
alpha-Hydroxy-4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methyl-benzeneacetamide: is a complex organic compound characterized by the presence of multiple iodine atoms and hydroxyl groups. This compound is known for its significant applications in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Hydroxy-4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methyl-benzeneacetamide involves several steps, starting with the iodination of phenolic compounds. The reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination. The hydroxyl groups are introduced through subsequent reactions involving hydrolysis and esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
alpha-Hydroxy-4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methyl-benzeneacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms, resulting in deiodinated products.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers and esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include deiodinated derivatives, quinones, ethers, and esters, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
alpha-Hydroxy-4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methyl-benzeneacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of thyroid disorders due to its iodine content.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of alpha-Hydroxy-4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methyl-benzeneacetamide involves its interaction with molecular targets, such as enzymes and receptors. The compound’s iodine atoms play a crucial role in its biological activity, potentially affecting thyroid hormone metabolism and other iodine-dependent processes. The hydroxyl groups may also contribute to its reactivity and binding affinity to specific targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5,3’,5’-Tetraiodo Thyrolactic Acid
- 2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic acid
Uniqueness
alpha-Hydroxy-4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methyl-benzeneacetamide is unique due to its specific arrangement of iodine atoms and hydroxyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H11I4NO4 |
|---|---|
Poids moléculaire |
776.87 g/mol |
Nom IUPAC |
2-hydroxy-2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-N-methylacetamide |
InChI |
InChI=1S/C15H11I4NO4/c1-20-15(23)12(21)6-2-10(18)14(11(19)3-6)24-7-4-8(16)13(22)9(17)5-7/h2-5,12,21-22H,1H3,(H,20,23) |
Clé InChI |
UBVLGDFYKKXFOZ-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C(C1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


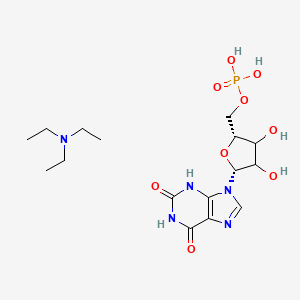

![Tert-butyl 2-[(4-cyanophenyl)methylcarbamoyl]azetidine-1-carboxylate](/img/structure/B13843546.png)
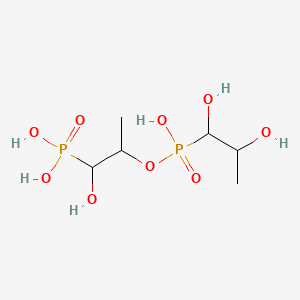
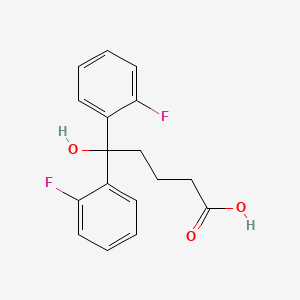
![methyl 5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B13843569.png)


